molecular formula C17H19ClN2O2S B2796162 4-(5-Chloro-2-methylphenyl)-1-(phenylsulfonyl)piperazine CAS No. 499197-63-6

4-(5-Chloro-2-methylphenyl)-1-(phenylsulfonyl)piperazine

Cat. No.: B2796162
CAS No.: 499197-63-6
M. Wt: 350.86
InChI Key: YPTGPKZBYVWSKT-UHFFFAOYSA-N
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Description

The compound is a piperazine derivative with a phenylsulfonyl group and a 5-chloro-2-methylphenyl group attached to it . Piperazine is a cyclic organic compound that is often used in the synthesis of pharmaceuticals . The phenylsulfonyl group is a common functional group in organic chemistry, known for its ability to act as a protecting group . The 5-chloro-2-methylphenyl group is a type of chlorinated aromatic compound .


Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic features of its constituent parts: the piperazine ring, the phenylsulfonyl group, and the 5-chloro-2-methylphenyl group . Detailed structural analysis would require experimental data such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactivity of this compound would be expected to be influenced by the presence of the piperazine ring, the phenylsulfonyl group, and the 5-chloro-2-methylphenyl group . The piperazine ring can participate in a variety of reactions, including alkylation and acylation . The phenylsulfonyl group can act as a leaving group in nucleophilic substitution reactions . The 5-chloro-2-methylphenyl group can undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its molecular structure . For example, the presence of the polar sulfonyl group could increase its solubility in polar solvents . The presence of the aromatic rings could contribute to its UV/Vis absorption properties .

Scientific Research Applications

Synthesis and Biological Evaluation of Novel Compounds

Research has focused on the synthesis and evaluation of derivatives related to piperazine for their potential in treating cognitive disorders and depression. For instance, Nirogi et al. (2016) synthesized a series of indole derivatives as 5-HT6 receptor ligands, showing potential for cognitive disorder treatment due to their potent in vitro binding affinity and selectivity, alongside favorable pharmacokinetics and activity in animal cognition models (Nirogi et al., 2016). Similarly, Hvenegaard et al. (2012) explored the oxidative metabolism of Lu AA21004, a novel antidepressant, identifying various metabolites and elucidating the role of different cytochrome P450 enzymes in its metabolism (Hvenegaard et al., 2012).

Antimicrobial and Anticancer Activities

Derivatives incorporating piperazine structures have been investigated for their antimicrobial and anticancer activities. Bektaş et al. (2007) synthesized triazole derivatives, some of which demonstrated good to moderate activities against tested microorganisms, highlighting the antimicrobial potential of such compounds (Bektaş et al., 2007). In the realm of anticancer research, Turov (2020) evaluated polyfunctional substituted 1,3-thiazoles, identifying compounds with a piperazine substituent that exhibited significant efficacy against various cancer cell lines (Turov, 2020).

Future Directions

Future research on this compound could involve investigating its synthesis, its physical and chemical properties, and its potential biological activity . This could include studies to optimize its synthesis, detailed characterization of its properties, and screening for biological activity in relevant assays .

Properties

IUPAC Name

1-(benzenesulfonyl)-4-(5-chloro-2-methylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2S/c1-14-7-8-15(18)13-17(14)19-9-11-20(12-10-19)23(21,22)16-5-3-2-4-6-16/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTGPKZBYVWSKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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